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Introduction: ML224 (also known as NCGC00242364 or ANTAG3) is a potent and selective

small-molecule inverse agonist of the thyroid-stimulating hormone receptor (TSHR).[1] The

TSHR, a G-protein coupled receptor (GPCR), is the primary regulator of thyroid gland function,

and its dysregulation is implicated in thyroid disorders such as Graves' disease.[1] ML224
emerged from a screening campaign and subsequent chemical optimization of a 2,3-

dihydroquinazolin-4-one scaffold, which was initially explored for TSHR agonism. This guide

provides a comprehensive overview of the structure-activity relationship (SAR) of ML224,

detailing the key chemical features that govern its antagonist and inverse agonist activity. It

also includes detailed experimental protocols and signaling pathway diagrams to facilitate

further research and development in this area.

Core Structure and Activity
ML224 is characterized by a central 2,3-dihydroquinazolin-4-one core. It selectively inhibits

TSH-stimulated cyclic adenosine monophosphate (cAMP) production with an IC50 of 2.3 µM

and also reduces the basal activity of the TSHR with an IC50 of 6 µM, demonstrating its

inverse agonist properties.[1] Importantly, ML224 shows high selectivity for the TSHR over

other closely related glycoprotein hormone receptors, namely the luteinizing hormone receptor

(LHR) and the follicle-stimulating hormone receptor (FSHR).[1]

Structure-Activity Relationship (SAR) Analysis
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The SAR of the 2,3-dihydroquinazolin-4-one series as TSHR modulators reveals several key

insights. While the initial library was developed to explore agonistic activity, modifications to the

core scaffold led to the identification of antagonists and inverse agonists like ML224.

Key Chemical Features Influencing Activity:
The general structure of the explored chemical space can be divided into three main

components: the dihydroquinazolinone core, the substituent at the N3 position, and the

substituent at the C2 position.

Dihydroquinazolin-4-one Core: This heterocyclic system is essential for activity at the TSHR.

It is believed to bind within the transmembrane helical bundle of the receptor.

N3 Position Substituent: The substituent at the N3 position of the dihydroquinazolinone ring

plays a crucial role in determining the efficacy and potency of the compounds. In ML224, this

position is occupied by a furan-2-ylmethyl group.

C2 Position Substituent: The nature of the substituent at the C2 position significantly impacts

the activity. ML224 possesses a substituted phenyl ring at this position.

Unfortunately, a detailed quantitative SAR table for a series of analogs of ML224 with their

corresponding inverse agonist activities is not publicly available in the primary probe report or

subsequent publications. The development of ML224 stemmed from a hit compound (CID

2887926) identified from a small library of 120 compounds designed for an SAR study of a

TSHR agonist series.[1] The optimization from an agonist hit to an inverse agonist probe

involved targeted chemical modifications, but a systematic exploration of the SAR for inverse

agonism has not been published in a tabular format.

Quantitative Data Summary
The following table summarizes the known quantitative activity data for ML224.
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Compound Target Assay IC50 (µM) Notes

ML224 TSHR
TSH-stimulated

cAMP production
2.3

Selective inverse

agonist.

ML224 TSHR
Basal cAMP

production
6

Demonstrates

inverse agonist

activity.

ML224 LHR
LH-stimulated

cAMP production
> 30

Shows high

selectivity over

LHR.

ML224 FSHR
FSH-stimulated

cAMP production
> 30

Shows high

selectivity over

FSHR.

Experimental Protocols
Synthesis of ML224 (NCGC00242364)
The synthesis of ML224 is based on the general principles of forming the 2,3-

dihydroquinazolin-4-one scaffold. A convergent synthetic route is typically employed.

General Procedure for the Synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4-ones:

Formation of the Anthranilamide Intermediate: An appropriately substituted anthranilic acid is

reacted with an amine (R1-NH2) in the presence of a coupling agent (e.g., HATU, HBTU) or

via activation of the carboxylic acid (e.g., conversion to an acid chloride) to form the

corresponding N-substituted anthranilamide.

Condensation with an Aldehyde: The N-substituted anthranilamide is then condensed with an

aldehyde (R2-CHO) under acidic or Lewis acidic conditions (e.g., Yb(OTf)3) to yield the 2,3-

disubstituted-2,3-dihydroquinazolin-4-one. The reaction is typically carried out in a suitable

solvent like acetonitrile or dichloromethane.

Purification: The final product is purified using standard techniques such as column

chromatography on silica gel.
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The specific, detailed synthetic scheme for ML224 (ANTAG3) is provided in the supplementary

information of the publication by Neumann S, et al. Endocrinology. 2014 Jan;155(1):310-4.[2]

TSHR cAMP Production Assay (Inverse Agonist and
Antagonist Activity)
This protocol is based on the methods described for the characterization of ML224.

1. Cell Culture:

Human Embryonic Kidney (HEK) 293 cells stably expressing the human TSHR are used.
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

Cell Seeding: Cells are seeded into 384-well plates at a suitable density to achieve a
confluent monolayer on the day of the assay.
Compound Preparation: ML224 and other test compounds are serially diluted in an
appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.
Inverse Agonist Assay:
The culture medium is removed, and cells are washed with assay buffer.
Cells are incubated with varying concentrations of the test compound in assay buffer for a
specified period (e.g., 30-60 minutes) at 37°C.
Antagonist Assay:
Cells are pre-incubated with varying concentrations of the test compound for a short period
(e.g., 15-30 minutes) at 37°C.
A fixed concentration of TSH (typically at an EC80 or EC50 concentration) is then added to
the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) at 37°C.
cAMP Measurement:
Following incubation, the reaction is stopped by lysing the cells.
The intracellular cAMP concentration is determined using a commercially available cAMP
assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-
Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.

3. Data Analysis:
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The raw data (e.g., fluorescence ratio for HTRF) is converted to cAMP concentrations using
a standard curve.
For antagonist activity, the IC50 values are determined by fitting the concentration-response
data to a four-parameter logistic equation.
For inverse agonist activity, the reduction in basal cAMP levels is plotted against the
compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows
TSHR Signaling Pathway and the Action of ML224
The following diagram illustrates the canonical TSHR signaling pathway and the inhibitory

effect of the inverse agonist ML224.
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Caption: TSHR signaling pathway and the inhibitory action of ML224.
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Experimental Workflow for ML224 Characterization
The following diagram outlines the typical experimental workflow for identifying and

characterizing a TSHR inverse agonist like ML224.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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